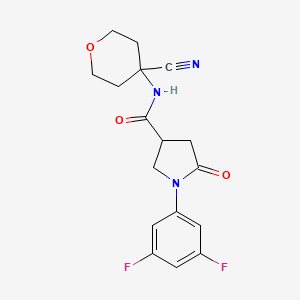
methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMF is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. DMF has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
作用机制
DMF's mechanism of action is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various genes involved in antioxidant and anti-inflammatory responses. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. Additionally, DMF has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. DMF has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, DMF has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation.
实验室实验的优点和局限性
DMF has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. DMF is also soluble in a variety of solvents, making it easy to work with. However, DMF has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, DMF can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
DMF has shown great promise in biomedical research, and there are several future directions for its use. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. DMF may also have potential as an anticancer agent, particularly in the treatment of solid tumors. Additionally, DMF may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand DMF's mechanism of action and potential applications in biomedical research.
合成方法
DMF can be synthesized using various methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole-4-carboxylic acid methyl ester in the presence of a base such as sodium hydride. The synthesis of DMF is a complex process that requires careful attention to detail to ensure high yields and purity.
科学研究应用
DMF has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMF has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-5-6-11(7-9(8)2)17-22(19,20)13-12(14(18)21-4)10(3)15-16-13/h5-7,17H,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJHGPQMEMJJBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

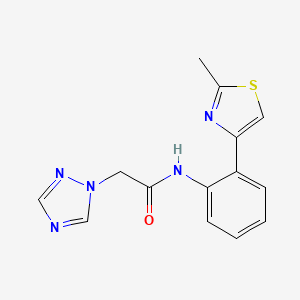
![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2388752.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)
![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)
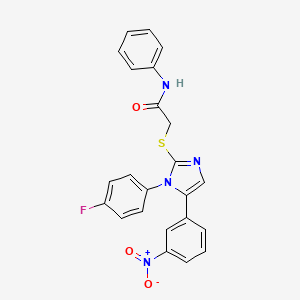
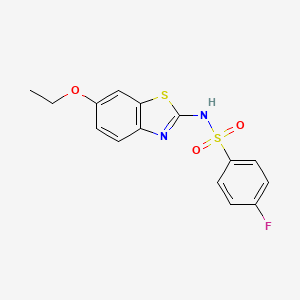
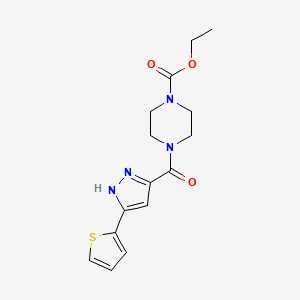
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2388769.png)
